1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine
Overview
Description
1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with a fused ring structure consisting of a pyridine ring and a pyrazine ring
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor for certain enzymes, such as SHP2 phosphatase . This interaction is crucial as SHP2 phosphatase is involved in several signaling pathways, including those related to cell growth and differentiation. The compound’s inhibitory action can modulate these pathways, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SHP2 phosphatase can alter the signaling pathways that regulate cell proliferation and apoptosis . Additionally, the compound has been observed to impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of SHP2 phosphatase is a prime example, where the compound binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to downstream effects on various signaling pathways, ultimately affecting cellular behavior. Additionally, the compound may influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under specific storage conditions, such as being kept in a freezer at low temperatures . Over time, its effects on cellular function can vary, with some studies indicating potential long-term changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular toxicity and organ damage . Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an enzyme inhibitor can affect the overall metabolic balance within cells, leading to changes in metabolite concentrations and flux through different pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, with certain cellular compartments providing an optimal environment for its biochemical interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . Another method includes the palladium-catalyzed cyclization-Heck reaction of allenamides, which enables the efficient one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: This compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: This compound has a different ring fusion pattern, leading to distinct chemical properties and reactivity.
Tetrahydropyrido[3,4-d]pyrimidines: These compounds are used as inhibitors for treating cancer, inflammatory, and autoimmune diseases.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit antibacterial activity and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[3,4-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNCKWTUZQTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591044 | |
Record name | 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35808-41-4 | |
Record name | 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H,4H-pyrido[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine act as an initiator in epoxy polymerization?
A1: The research demonstrates that this compound can be dialkylated via aza-Michael reactions with electron-poor olefins like ethyl acrylate and acrylonitrile. [] This functionalization allows the molecule to interact with and initiate the ring-opening polymerization of epoxides, like phenyl glycidyl ether. The electron-rich nature of the pyridine ring likely plays a role in facilitating the nucleophilic attack on the epoxy ring, thus initiating the polymerization process. []
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